

# An In-depth Technical Guide to tert-Butyl 7-bromoheptanoate

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## Compound of Interest

Compound Name: *tert-Butyl 7-bromoheptanoate*

Cat. No.: *B1283140*

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This technical guide provides a comprehensive overview of **tert-Butyl 7-bromoheptanoate**, a valuable building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

## Nomenclature and Identification

- IUPAC Name: **tert-butyl 7-bromoheptanoate**[\[1\]](#)
- Synonyms: 7-bromoheptanoic acid t-butyl ester, Heptanoic acid, 7-bromo-, 1,1-dimethylethyl ester, 7-Bromo-heptanoic acid tert-butyl ester[\[2\]](#)[\[3\]](#)
- CAS Number: 51100-47-1[\[1\]](#)[\[4\]](#)
- Molecular Formula:  $C_{11}H_{21}BrO_2$ [\[1\]](#)
- InChI Key: XZMQZUGTGFBLLIP-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **tert-Butyl 7-bromoheptanoate**, providing a clear comparison of its physical and chemical properties.

Property	Value	Source
Molecular Weight	265.19 g/mol	[1]
Exact Mass	264.07249 Da	[1]
Appearance	Colorless to light yellow liquid	[4][5]
Boiling Point	274.7 ± 23.0 °C at 760 mmHg	
Density	1.169 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4][5]
Storage Temperature	Room Temperature, sealed in dry conditions	[4][5]
Purity	Typically ≥97%	[6]

## Experimental Protocols

The synthesis of **tert-Butyl 7-bromoheptanoate** is a multi-step process that involves the formation of a lithium diisopropylamide (LDA) base, followed by the alkylation of the enolate of tert-butyl acetate.

### Synthesis of **tert-Butyl 7-bromoheptanoate**[2]

Materials:

- Diisopropylamine (6.94 ml)
- Anhydrous tetrahydrofuran (THF, 100 ml + 30 ml + 10 ml)
- n-Butyl lithium (1.45 M solution in hexane, 34 ml)
- tert-Butyl acetate (6.63 ml)
- 1,5-Dibromopentane (8 ml)
- Hexamethylphosphoramide (HMPA, 17 ml)
- Aqueous solution of ammonium chloride

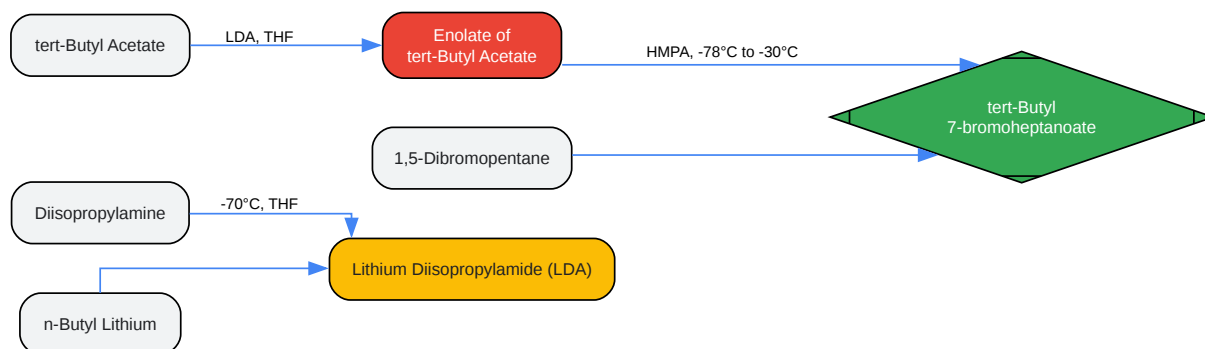
- Diethyl ether
- Magnesium sulfate
- Silica gel for column chromatography
- Methylene chloride and cyclohexane (1:1 mixture for eluent)

#### Procedure:

- To a solution of diisopropylamine in anhydrous tetrahydrofuran, n-butyl lithium in hexane is added dropwise at  $-70^{\circ}\text{C}$ , and the mixture is stirred for 15 minutes to generate lithium diisopropylamide (LDA).
- A solution of tert-butyl acetate in anhydrous tetrahydrofuran is then added dropwise to the LDA solution, and the mixture is stirred for 30 minutes.
- Following this, a solution of 1,5-dibromopentane in anhydrous tetrahydrofuran is added, and the mixture is stirred for an additional 5 minutes.
- Hexamethylphosphoramide is added, and the reaction mixture is stirred at  $-78^{\circ}\text{C}$  for 1 hour, then at a temperature between  $-40^{\circ}\text{C}$  and  $-30^{\circ}\text{C}$  for 30 minutes.
- An aqueous solution of ammonium chloride is added to quench the reaction, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and a saturated aqueous solution of ammonium chloride.
- The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the final product, **tert-Butyl 7-bromoheptanoate**.

## Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of **tert-Butyl 7-bromoheptanoate**, from the formation of the LDA base to the final alkylation step.



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Caption: Synthesis pathway of **tert-Butyl 7-bromoheptanoate**.

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## References

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